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molecular formula C11H11I B8443829 (5-Iodopent-1-ynyl)benzene

(5-Iodopent-1-ynyl)benzene

Cat. No. B8443829
M. Wt: 270.11 g/mol
InChI Key: NRCFEBFNTNFAQM-UHFFFAOYSA-N
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Patent
US08987414B2

Procedure details

To a solution of THF (200 mL) into reaction flask was added (5-chloropent-1-ynyl)benzene Phenylacetylene (10 g, 97.91 mmol). Then the reaction mixture was cooled to −78° C. in a dry ice bath. nBuLi (95.95 mmol, 38.39 mL) was added dropwise and allowed to react for 0.5 h at −78° C. At −78° C., 1-bromo-3-chloropropane was added. Stirred for 5 hours during which the reaction was allowed to warm up to room temperature. Then reaction was refluxed at 90° C. for 3 hours. The solvent was distilled off, then water (150 mL) and ether (150 mL) was added. The crude product was extracted, ether was distilled off and the resulting crude mixture was dissolved in acetone. Sodium iodide (22.92 mmol, 3.44 g) was added into the solution. The reaction mixture, with reflux condenser attached, was heated to 70° C. for two days. Acetone was distilled off using short path distillation apparatus. Ether (150 mL) and water (150 mL) was added and carried out extraction. Ether was then dried over magnesium sulfate and distilled off resulting in 5.00 g of product (yield 98%). No further purification was carried out. 1H NMR (500 MHz, CDCl3) □2.072 (m, 2H, CH2); 2.605 (t, 2H, CH2); 3.697 (m, 2H, CH2); 7.276 (m, 2H, Phenyl); 7.389 (m, 2H, phenyl); 7.484 (m, 1H, phenyl).
Name
(5-chloropent-1-ynyl)benzene Phenylacetylene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
38.39 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.44 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
C1(C#C)C=CC=CC=1.Cl[CH2:10][CH2:11][CH2:12][C:13]#[C:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Li]CCCC.BrCCCCl.[I-:31].[Na+]>C1COCC1>[I:31][CH2:10][CH2:11][CH2:12][C:13]#[C:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
(5-chloropent-1-ynyl)benzene Phenylacetylene
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C.ClCCCC#CC1=CC=CC=C1
Step Two
Name
Quantity
38.39 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
3.44 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirred for 5 hours during which the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 0.5 h at −78° C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
Then reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 90° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
water (150 mL) and ether (150 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted
DISTILLATION
Type
DISTILLATION
Details
ether was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude mixture was dissolved in acetone
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70° C. for two days
Duration
2 d
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
DISTILLATION
Type
DISTILLATION
Details
path distillation apparatus
ADDITION
Type
ADDITION
Details
Ether (150 mL) and water (150 mL) was added
EXTRACTION
Type
EXTRACTION
Details
carried out extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Ether was then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ICCCC#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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